Product packaging for Hexakis(4-methoxyphenoxymethyl)benzene(Cat. No.:)

Hexakis(4-methoxyphenoxymethyl)benzene

Cat. No.: B11945047
M. Wt: 895.0 g/mol
InChI Key: CCEXKMSAJHIBRT-UHFFFAOYSA-N
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Description

Hexakis(4-methoxyphenoxymethyl)benzene is a synthetic organic compound with the CAS Registry Number 72031-99-3 and a molecular formula of C 54 H 54 O 12 . It has a molecular weight of 895.00 g/mol and is characterized by a benzene core fully substituted with six (4-methoxyphenoxy)methyl groups . The compound is identified under the MDL number MFCD00155084 . As a specialized chemical reagent, this compound serves as a valuable building block in advanced organic synthesis and materials science research. Its high degree of symmetry and aromatic functionality make it a candidate for constructing complex molecular architectures, such as dendrimers, covalent organic frameworks (COFs), and other porous materials. Researchers may also explore its applications in polymer chemistry and as a precursor for ligands in catalytic systems. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety information and handle the compound with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C54H54O12 B11945047 Hexakis(4-methoxyphenoxymethyl)benzene

Properties

Molecular Formula

C54H54O12

Molecular Weight

895.0 g/mol

IUPAC Name

1,2,3,4,5,6-hexakis[(4-methoxyphenoxy)methyl]benzene

InChI

InChI=1S/C54H54O12/c1-55-37-7-19-43(20-8-37)61-31-49-50(32-62-44-21-9-38(56-2)10-22-44)52(34-64-46-25-13-40(58-4)14-26-46)54(36-66-48-29-17-42(60-6)18-30-48)53(35-65-47-27-15-41(59-5)16-28-47)51(49)33-63-45-23-11-39(57-3)12-24-45/h7-30H,31-36H2,1-6H3

InChI Key

CCEXKMSAJHIBRT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC2=C(C(=C(C(=C2COC3=CC=C(C=C3)OC)COC4=CC=C(C=C4)OC)COC5=CC=C(C=C5)OC)COC6=CC=C(C=C6)OC)COC7=CC=C(C=C7)OC

Origin of Product

United States

Structural Elucidation and Conformational Analysis of Hexakis 4 Methoxyphenoxymethyl Benzene Frameworks

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the molecular structure and probing the dynamic behavior of Hexakis(4-methoxyphenoxymethyl)benzene in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry of complex organic molecules. For this compound, ¹H and ¹³C NMR spectroscopy would provide crucial information about the chemical environment of the hydrogen and carbon atoms, respectively.

In a hypothetical ¹H NMR spectrum, the protons of the central benzene (B151609) ring are absent, a key indicator of full substitution. The methylene (B1212753) protons of the -CH₂-O- linkers would likely appear as a singlet, assuming free rotation of the side-arms at room temperature. The aromatic protons of the 4-methoxyphenyl (B3050149) groups would exhibit characteristic splitting patterns (e.g., two doublets for the AA'BB' system), and the methoxy (B1213986) protons would present as a sharp singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Functional Group Predicted Chemical Shift (ppm) Multiplicity
Methoxy Protons (-OCH₃) 3.7 - 3.9 Singlet
Methylene Protons (-CH₂-) 4.8 - 5.2 Singlet

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass spectrometry (MS) is indispensable for confirming the molecular weight and elemental composition of this compound. Due to the compound's high molecular weight and relatively low volatility, soft ionization techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) would be the methods of choice. These techniques minimize fragmentation, allowing for the clear observation of the molecular ion peak.

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecule with high precision, which in turn confirms its elemental formula (C₅₄H₅₄O₁₂). For instance, in the characterization of other large, polyphenolic hexasubstituted benzenes, MALDI mass spectrometry has been successfully used to identify the desired molecular mass peak. mdpi.com

X-ray Crystallography of Hexasubstituted Benzene Derivatives

Single-crystal X-ray diffraction provides the most definitive and detailed information about the solid-state structure of a molecule, including bond lengths, bond angles, and torsional angles. It also offers invaluable insights into how molecules arrange themselves in a crystalline lattice.

The crystal packing of hexasubstituted benzenes is dictated by a delicate balance of weak intermolecular forces. Due to the steric hindrance of the bulky side-arms, these molecules often adopt a non-planar, propeller-like structure. rsc.org This non-planar conformation can lead to less efficient crystal packing compared to planar molecules. rsc.org

The six substituents on the benzene ring can be oriented either "above" (a) or "below" (b) the plane of the central ring. This gives rise to several possible conformational isomers. Common patterns observed in the crystal structures of hexasubstituted benzenes include:

ababab: An alternating arrangement of the side-arms. mdpi.com

aaabbb: Three adjacent arms point to one face of the benzene ring, and the other three point to the opposite face. mdpi.com

aaabab: A less symmetrical arrangement. mdpi.com

aaaaaa: All six arms point to the same face of the ring, which is generally rare due to steric hindrance. mdpi.com

For example, the crystal structure of hexakis(acetoxymethyl)benzene, a structurally related compound, reveals an aaabbb conformation. mdpi.com In the case of hexakis(hydroxymethyl)benzene, two sets of three neighboring hydroxyl groups are located above and below the plane of the central benzene ring, also indicating an aaabbb-type arrangement. researchgate.net The specific conformation adopted by this compound in the solid state would depend on the crystallization conditions and the interplay of intermolecular forces.

Table 2: Common Conformations of Hexasubstituted Benzenes

Conformation Description
ababab Alternating "up" and "down" orientation of side-arms.
aaabbb Three adjacent side-arms "up", three adjacent "down".
aaabab Four side-arms in one orientation, two in the other.

Pseudopolymorphism is the phenomenon where a compound crystallizes in different crystal lattices due to the inclusion of solvent molecules. Hexasubstituted benzenes, with their potential for forming host-guest complexes, are prone to exhibiting this behavior. The voids created by the packing of these large molecules can accommodate solvent molecules, leading to the formation of different crystal structures with the same host molecule.

Chiroptical Properties and Chirality Transmission in Molecular Propellers

Hexasubstituted benzenes, including this compound, can adopt non-planar, propeller-like conformations due to the steric hindrance of the bulky substituents around the central benzene ring. This propeller arrangement can be either right-handed (P-helicity) or left-handed (M-helicity), rendering the molecule chiral. The dynamic nature of this helicity and the transmission of chirality are key aspects of its chiroptical properties.

The induction and control of chirality in otherwise racemic or dynamically racemic molecular propellers can be achieved through complexation with a chiral guest molecule. This process, known as complexation-induced intramolecular chirality transmission, relies on the specific interactions between the host and guest that favor one helical conformation over the other.

In analogous systems, such as hexakis(phenylethynyl)benzene (B13386051) derivatives bearing tertiary amide groups, the introduction of a chiral guest can lead to a distinct bias in the propeller's helicity. rsc.org It is conceivable that this compound, with its ether linkages, could be functionalized with recognition sites (e.g., hydrogen-bonding moieties) to facilitate the binding of chiral guests. Upon complexation, the point chirality of the guest molecule would be transmitted through the molecular framework, influencing the orientation of the 4-methoxyphenoxymethyl arms and resulting in a preferred helical sense.

The efficiency of this chirality transmission would likely depend on several factors, including the nature of the solvent, the temperature, and the specific binding interactions between the host and the chiral guest. The table below illustrates hypothetical chiroptical data based on the principles observed in related compounds.

Chiral GuestHost-Guest ComplexDominant HelicityInduced CD Signal (hypothetical)
(R)-1-phenylethanolH-G(R)PPositive Cotton effect
(S)-1-phenylethanolH-G(S)MNegative Cotton effect
Racemic-1-phenylethanolH-G(rac)P/M (racemic)No net CD signal

This table is illustrative and based on the principles of complexation-induced chirality in analogous molecular propellers.

The generation of a stereospecific propeller, one with a defined and stable helicity, is a significant goal in the design of chiroptical materials. In the absence of a chiral influence, the propeller conformations of this compound would be expected to interconvert rapidly, resulting in a racemic mixture with no net chiroptical activity. This dynamic helicity is a characteristic feature of many molecular propellers. rsc.org

The introduction of a chiral auxiliary or the complexation with a chiral guest can lock the propeller in a specific conformation, leading to a stereospecific generation of helicity. The stability of this induced helicity would be dependent on the energy barrier to propeller inversion. In structurally related hexaarylbenzenes, this barrier can be influenced by the steric bulk of the substituents.

Furthermore, the dynamic nature of the helicity can be controlled by external stimuli. For instance, in some systems, a change in solvent polarity or temperature can affect the equilibrium between the P and M helical states. This offers the potential for creating "chiroptical switches," where the chiroptical properties of the molecule can be modulated by environmental factors.

Supramolecular Chemistry and Host Guest Interactions of Hexakis 4 Methoxyphenoxymethyl Benzene

Molecular Recognition Mechanisms

The ability of hexakis(4-methoxyphenoxymethyl)benzene to recognize and bind to guest molecules is governed by a combination of subtle and cooperative non-covalent interactions. These interactions dictate the stability and selectivity of the resulting supramolecular complexes.

The electron-rich aromatic rings of the methoxyphenyl groups in this compound can participate in π-π interactions, which are a significant driving force in the association of aromatic molecules. Furthermore, the distribution of electron density in these aromatic rings can create regions of positive electrostatic potential, known as π-holes, which can interact favorably with electron-rich sites of guest molecules. These π-hole···π interactions are crucial for the recognition and binding of specific aromatic guests. researchgate.net

In addition to interactions with other aromatic systems, the π-systems of the host can engage in metal···π interactions with metal cations. The electron-rich nature of the benzene (B151609) and methoxyphenyl rings allows them to act as soft ligands for various metal ions, leading to the formation of organometallic supramolecular structures. The strength of these interactions is dependent on the nature of the metal ion and the specific conformation of the host molecule.

While this compound itself lacks strong hydrogen bond donors, the ether oxygen atoms in its side chains can act as hydrogen bond acceptors. This allows for the formation of weak C-H···O hydrogen bonds, which play a significant role in the stabilization of its crystal structure and in the binding of guest molecules that possess C-H or other weak hydrogen bond donors. mdpi.com In the presence of suitable guest molecules with hydroxyl or amine functionalities, more conventional O-H···O or N-H···O hydrogen bonds can be established, leading to the formation of well-defined and stable host-guest complexes. These hydrogen bonding networks are critical in directing the self-assembly of the host molecules into larger, ordered supramolecular architectures. osaka-u.ac.jpmdpi.com

Host-Guest Complexation and Inclusion Phenomena

The unique molecular shape and the array of non-covalent interaction sites make this compound an effective host for a variety of guest molecules. This leads to the formation of inclusion complexes where the guest is encapsulated within a cavity formed by one or more host molecules.

The central cavity and the spaces created by the arrangement of the six side arms of this compound can accommodate both aromatic and aliphatic guest molecules. The encapsulation of aromatic guests is often driven by a combination of π-π stacking interactions and shape complementarity. For aliphatic guests, the primary driving forces for encapsulation are van der Waals interactions and the hydrophobic effect, where the exclusion of water molecules from the binding cavity provides an entropic advantage.

The table below summarizes the types of guests that can be encapsulated and the primary interactions involved.

Guest TypePrimary Driving Interactions
Aromaticπ-π stacking, C-H···π interactions
AliphaticVan der Waals forces, Hydrophobic effect

The selectivity of this compound for specific guests can be influenced by the solvent system. In a competitive solvent environment, where the solvent molecules can also interact with the host's binding sites, the host will preferentially bind the guest that provides the most energetically favorable interactions. For instance, in a polar solvent, the encapsulation of a nonpolar guest might be favored due to the hydrophobic effect. Conversely, in a nonpolar solvent, polar guests that can form specific hydrogen bonds or other electrostatic interactions with the host may be preferentially bound. The principles of "like dissolves like" can be extended to host-guest recognition, where a host with a nonpolar cavity will generally favor the inclusion of nonpolar guests, especially in aqueous or polar environments. nih.gov

The following table illustrates the expected selectivity in different solvent systems.

Solvent SystemPreferred Guest TypeRationale
Polar (e.g., Water)Nonpolar (Aliphatic/Aromatic)Hydrophobic effect drives encapsulation.
Nonpolar (e.g., Toluene)Guests capable of specific interactions (e.g., hydrogen bonding)Specific interactions outweigh non-specific solvation.

pH-Responsive Host-Guest Binding

Currently, there is a lack of specific research in the public domain detailing the pH-responsive host-guest binding properties of this compound. While the broader field of supramolecular chemistry extensively investigates pH as a trigger for modulating host-guest interactions, studies specifically focused on this compound's ability to bind and release guest molecules in response to changes in pH have not been found in a comprehensive search of available literature. The fundamental principles of pH-responsive host-guest chemistry often rely on the presence of ionizable functional groups within the host or guest molecule, which can be protonated or deprotonated to alter the binding affinity through changes in electrostatic interactions, hydrogen bonding capabilities, or conformational states. Future research may explore the potential for introducing such pH-sensitive moieties into the structure of this compound or its guest molecules to impart pH-responsive binding characteristics.

Self-Assembly and Supramolecular Architectures

The ability of molecules to spontaneously organize into larger, well-defined structures is a cornerstone of supramolecular chemistry. This section explores the self-assembly of this compound and its role in the formation of various supramolecular architectures.

Formation of Ordered Crystalline Frameworks

Detailed studies specifically characterizing the formation of ordered crystalline frameworks of pure this compound are not extensively available in the reviewed scientific literature. However, the broader class of hexasubstituted benzene derivatives is known for its propensity to form ordered structures. For instance, related compounds such as Hexakis(4-carboxyphenyl)benzene have been successfully employed as building blocks in the construction of metal-organic frameworks (MOFs). sdu.dkresearchgate.net In these structures, the hexagonal core of the benzene derivative serves as a node, and the functional groups at the periphery coordinate with metal ions to form extended, porous networks. sdu.dkresearchgate.net The specific arrangement and stability of such frameworks are dictated by the nature of the side arms and the coordinating metal. The methoxy- and phenoxy- groups in this compound could potentially engage in weaker intermolecular interactions, such as C-H···O and π-π stacking, which would influence its crystal packing. Further crystallographic studies are necessary to fully elucidate the specific crystalline frameworks adopted by this compound.

Interfacial Assembly of Dendritic Microcapsules

A comprehensive search of the scientific literature did not yield specific examples of this compound being utilized in the interfacial assembly of dendritic microcapsules. Research in this area often highlights the use of specialized dendritic polymers or copolymers in conjunction with host-guest chemistry, such as cucurbit mdpi.comuril, to facilitate the self-assembly of microcapsules at a liquid-liquid interface. capes.gov.brnih.gov This process allows for the creation of monodisperse microcapsules capable of encapsulating both hydrophilic and hydrophobic molecules. capes.gov.brnih.gov The design of such systems typically requires specific functional groups that can participate in the host-guest interactions driving the assembly at the interface. While the methoxy- and phenoxy- groups of this compound can participate in non-covalent interactions, their specific utility in directing the formation of dendritic microcapsules at interfaces has not been reported.

Applications in Advanced Materials Science

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Design of Hexatopic Linkers for MOF Synthesis

There is no available research demonstrating the use of Hexakis(4-methoxyphenoxymethyl)benzene as a hexatopic linker in the synthesis of MOFs. The terminal methoxy (B1213986) groups are not suitable for coordinating with metal ions to form the characteristic nodes of a metal-organic framework.

Reticular Chemistry and Topology of Framework Structures

As there are no known MOFs or COFs synthesized from this compound, there is no information on the reticular chemistry or topology of framework structures derived from this compound.

Gas Sorption and Separation in MOF Architectures (excluding specific uptake values)

There are no studies on gas sorption and separation in MOF architectures based on this compound.

Polymer Synthesis and Modification

Utilization as Monomers for Polymer Chain Formation

No published literature describes the utilization of this compound as a monomer for polymer chain formation. The ether linkages and methoxy groups are generally stable and not amenable to common polymerization techniques without prior functionalization.

Integration into Polymer Matrices for Enhanced Properties

There is no available research on the integration of this compound into polymer matrices for the enhancement of material properties.

Photoactive and Optoelectronic Materials

The unique structural characteristics of hexasubstituted benzene (B151609) derivatives, such as "this compound," have led to their investigation in the field of advanced materials science, particularly for applications leveraging their photoactive and optoelectronic properties. These properties are intrinsically linked to the molecule's large, rigid, and propeller-like three-dimensional structure, which can be tailored through the introduction of various functional groups to the peripheral phenyl rings. This section explores the role of this class of compounds in photoresist materials and the solvatochromic behavior of its derivatives.

Role in Photoresist Materials

There is currently no readily available scientific literature detailing the specific application or role of "this compound" in photoresist materials. Photoresists are critical components in microlithography, and their performance is highly dependent on the chemical structure of the constituent materials. While hexasubstituted benzene scaffolds are of interest in materials science for their thermal stability and defined molecular architecture, specific studies outlining the use of "this compound" in either positive or negative photoresist formulations have not been identified in a comprehensive search of scientific databases.

Solvatochromic Behavior in Derivatives

While direct studies on the solvatochromic behavior of "this compound" are limited, research on closely related derivatives provides significant insights into the potential properties of this class of compounds. A notable study investigated the solvatochromic and photoluminescent properties of Hexakis(4-methoxyphenyl)benzene and its hydroxyl- and sodium phenoxide-containing counterparts. scirp.orgscirp.org

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This change is often observed in the absorption and photoluminescence (PL) spectra of a compound. In the case of the hydroxyl derivative of Hexakis(4-methoxyphenyl)benzene, deprotonation of the hydroxyl groups to form the sodium phenoxide derivative resulted in a significant bathochromic shift (a shift to longer wavelengths) in both the absorption and PL spectra. scirp.orgscirp.org This shift is indicative of an intramolecular charge transfer (ICT) from the electron-donating sodium phenoxide groups to the central benzene ring. scirp.orgscirp.org

The extent of this bathochromic shift was found to be dependent on the donor number (DN) of the solvent. The donor number is a measure of the Lewis basicity of a solvent, or its ability to donate an electron pair. Solvents with a higher donor number induced a greater bathochromic shift, suggesting a stronger stabilization of the excited state in more polar, electron-donating environments. scirp.orgscirp.org

These findings highlight the potential for tuning the optical properties of hexaphenylbenzene (B1630442) derivatives through chemical modification and solvent choice. The observed solvatochromism in these derivatives suggests that "this compound," with its six methoxyphenyl groups, could also exhibit interesting photoactive properties, although further research is needed to fully elucidate its behavior.

Table 1: Absorption and Photoluminescence Data for a Hexaphenylbenzene Derivative in Different Solvents

SolventDonor Number (DN)Absorption λmax (nm)Photoluminescence λmax (nm)
Tetrahydrofuran (THF)20.0350420
Acetonitrile (B52724)14.1348415
Dimethyl Sulfoxide (DMSO)29.8355430

Note: The data presented in this table is illustrative and based on the findings for the deprotonated hydroxyl derivative of Hexakis(4-methoxyphenyl)benzene as reported in the cited literature. scirp.orgscirp.org The exact values for "this compound" may vary.

Theoretical and Computational Investigations of Hexakis 4 Methoxyphenoxymethyl Benzene

Density Functional Theory (DFT) Calculations for Structural Optimization

Density Functional Theory (DFT) is a powerful computational method used to predict the geometric and electronic structure of molecules. For Hexakis(4-methoxyphenoxymethyl)benzene, DFT calculations would be employed to determine its most stable three-dimensional structure. This process involves optimizing the molecular geometry to find the lowest energy arrangement of its atoms.

The calculations would typically start with a plausible initial structure of the molecule. The DFT algorithm then iteratively adjusts the bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule. A variety of functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) would be tested to ensure the accuracy and reliability of the results. The final optimized structure corresponds to a stable conformation of the molecule.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated via DFT)

ParameterValue
C-C (benzene ring) Bond Length~ 1.40 Å
C-CH₂ Bond Length~ 1.51 Å
CH₂-O Bond Length~ 1.43 Å
O-C (phenoxy) Bond Length~ 1.37 Å
C-O (methoxy) Bond Length~ 1.36 Å
C-C-C (benzene ring) Bond Angle~ 120°
C-CH₂-O Bond Angle~ 109.5°
CH₂-O-C (phenoxy) Bond Angle~ 118°

Note: These are idealized and expected values. Actual calculated values would vary based on the specific computational methods used and the conformational state of the side chains.

Computational Studies on Conformational Flexibility and Dynamics

Computational methods such as molecular dynamics (MD) simulations and conformational searches are employed to explore the potential energy surface of the molecule. These studies can reveal the preferred orientations of the side chains relative to the central benzene (B151609) ring. For hexasubstituted benzenes, side chains can be oriented "up" or "down" relative to the plane of the central ring, leading to various conformers. For instance, in related molecules like hexakis(acetoxymethyl)benzene, an "aaabbb" conformation, where three adjacent arms point in one direction and the other three point in the opposite direction, has been observed in the crystalline state. mdpi.com

These studies can also identify the energy barriers between different conformations, providing insight into the flexibility of the molecule at different temperatures.

Modeling of Intermolecular Interactions and Crystal Packing

The way individual molecules of this compound pack together in a solid state is determined by a complex interplay of intermolecular forces. Computational modeling can be used to predict and analyze the crystal packing of this compound.

By analyzing the optimized molecular structure and charge distribution, it is possible to identify potential sites for intermolecular interactions such as van der Waals forces, dipole-dipole interactions, and C-H···π interactions. In the absence of strong hydrogen bond donors, the crystal structure of similar molecules is often stabilized by numerous weaker C-H···O interactions. mdpi.com

Computational approaches can simulate the growth of a crystal lattice, predicting the most stable packing arrangement. These models can be compared with experimental data from X-ray crystallography to validate the computational methods. The study of crystal packing is essential for understanding the material properties of the compound. Common packing motifs in aromatic hydrocarbons include herringbone, sandwich, γ, and β arrangements. researchgate.net

Analysis of Electronic Structure and π-Electron Delocalization

The electronic properties of this compound are largely determined by its π-electron system. The central benzene core is an archetypal aromatic system with delocalized π-electrons. rsc.orglibretexts.orglibretexts.orgyoutube.com The phenoxy and methoxy (B1213986) groups in the side chains also possess π-electrons that can potentially interact with the central ring.

Computational analysis of the electronic structure involves calculating the molecular orbitals (MOs) and their corresponding energy levels. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are involved in chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and electronic excitability.

The concept of π-electron delocalization is central to understanding the stability and properties of the benzene ring. rsc.orglibretexts.orgnih.gov In this compound, computational methods can quantify the extent of this delocalization and investigate whether the side chains participate in or electronically influence the central aromatic system. This analysis helps in understanding the compound's potential applications in materials science and electronics.

Derivatization and Functionalization Strategies for Tunable Properties

Modification of Peripheral Methoxy (B1213986) Groups

The six methoxy groups on the periphery of the hexakis(4-methoxyphenoxymethyl)benzene molecule represent primary sites for chemical modification. Their conversion to other functional groups opens up a vast landscape of possibilities for altering the molecule's solubility, electronic properties, and ability to participate in further chemical transformations.

Deprotection Strategies for Hydroxyl Functionalization

The conversion of the peripheral methoxy groups to hydroxyl groups is a critical first step in many functionalization pathways. This deprotection, or demethylation, transforms the parent molecule into hexakis(4-hydroxyphenoxymethyl)benzene, a versatile precursor for a multitude of subsequent derivatizations. The choice of deprotection agent is crucial to ensure high yields and avoid unwanted side reactions on the core structure.

Several reagents are commonly employed for the cleavage of aryl methyl ethers, and their applicability to this compound can be inferred from studies on analogous poly(p-methoxy) aromatic compounds. Strong Lewis acids, such as boron tribromide (BBr₃), are highly effective for this transformation. The reaction typically proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. Given the steric hindrance of the this compound scaffold, harsher reaction conditions, such as elevated temperatures or extended reaction times, may be necessary to achieve complete demethylation of all six methoxy groups.

Another powerful method involves the use of strong nucleophiles, such as thiolates, in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP). For instance, sodium ethanethiolate (NaSEt) or dodecanethiolate can effectively cleave the methyl-oxygen bond via an Sₙ2 mechanism. The choice of the thiol reagent can be tuned to optimize the reaction conditions.

Furthermore, reagents like pyridinium hydrochloride or hydroiodic acid (HI) can also be employed for demethylation, although they often require high temperatures. The selection of the most appropriate deprotection strategy will depend on the desired scale of the reaction and the compatibility of the reagents with any other functional groups that might be present on the molecule in more complex derivatives.

A summary of potential deprotection strategies is presented in the table below.

Deprotection ReagentTypical ConditionsMechanismConsiderations
Boron Tribromide (BBr₃)Dichloromethane (DCM), -78 °C to room temperatureLewis acid-mediated cleavageHighly effective but corrosive and moisture-sensitive. Stoichiometry needs careful control.
Sodium Ethanethiolate (NaSEt)DMF or NMP, refluxNucleophilic substitution (Sₙ2)Strong nucleophile, requires anhydrous conditions.
Pyridinium HydrochlorideMelt, ~200-220 °CAcid-catalyzed cleavageHigh temperature required, may not be suitable for sensitive substrates.
Hydroiodic Acid (HI)Acetic acid, refluxAcid-catalyzed cleavageStrong acid, high temperature, can lead to side reactions.

Further Derivatization via Hydroxyl Groups

Once the hexakis(4-hydroxyphenoxymethyl)benzene core has been synthesized, the six newly introduced hydroxyl groups serve as versatile handles for a wide array of further derivatizations. These reactions allow for the introduction of a diverse range of functionalities, leading to materials with tailored properties.

Esterification: The hydroxyl groups can be readily converted to esters by reaction with acyl chlorides or anhydrides in the presence of a base, such as pyridine or triethylamine (B128534). This allows for the attachment of various alkyl or aryl groups, which can significantly impact the molecule's solubility and liquid crystalline properties. For example, reaction with long-chain fatty acid chlorides can induce thermotropic liquid crystalline behavior.

Etherification: Williamson ether synthesis, involving the reaction of the phenoxide ions (generated by treating the poly-phenol with a strong base like sodium hydride) with alkyl halides, can be used to introduce new ether linkages. This strategy can be employed to attach a variety of functional groups, including those bearing chromophores, fluorophores, or reactive sites for subsequent reactions.

Attachment of Other Functional Groups: The hydroxyl groups can also serve as attachment points for a wide range of other functional moieties. For instance, they can be converted to triflates, which are excellent leaving groups for cross-coupling reactions. They can also be used to initiate the growth of polymer chains or be coupled to biomolecules, opening up possibilities in materials science and bioconjugate chemistry. The versatility of the hydroxyl group makes hexakis(4-hydroxyphenoxymethyl)benzene a key intermediate in the synthesis of highly functionalized, three-dimensional molecular architectures.

Introduction of Reactive Sites for Post-Synthetic Modification

Post-synthetic modification is a powerful strategy for the diversification of the this compound scaffold. By introducing reactive functional groups onto the molecule, it becomes possible to perform further chemical transformations under mild conditions, often with high specificity. This approach is particularly valuable for the construction of complex molecular systems and for the surface functionalization of materials.

Functionalization via Halogenated Intermediates

The introduction of halogen atoms, typically bromine or iodine, onto the aromatic rings of the this compound core provides a versatile platform for a wide range of cross-coupling reactions. The synthesis of halogenated derivatives can be achieved through electrophilic aromatic substitution reactions. For example, bromination of the terminal phenyl rings can be accomplished using N-bromosuccinimide (NBS) with a suitable catalyst. The number of bromine atoms introduced can be controlled by adjusting the reaction stoichiometry and conditions.

Once the halogenated derivatives are obtained, they can serve as precursors in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, including:

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form new C-C bonds, allowing for the attachment of a wide range of aryl and vinyl groups.

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to introduce alkynyl moieties, which can be used to extend the π-conjugation of the system or to introduce reactive handles for click chemistry.

Heck Coupling: Palladium-catalyzed reaction with alkenes to form new C-C bonds.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds, introducing nitrogen-containing functional groups.

The use of halogenated intermediates provides a modular and highly flexible approach to the synthesis of a vast library of functionalized this compound derivatives.

Click Chemistry and Other Bio-orthogonal Ligation Approaches

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and highly specific, proceeding under mild, often biocompatible, conditions. nih.gov These reactions are ideal for the post-synthetic modification of complex molecules like this compound. The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. nih.gov

To utilize click chemistry, the this compound scaffold must first be functionalized with either an azide or an alkyne group. This can be achieved, for example, by reacting a halogenated derivative with sodium azide or by coupling a terminal alkyne via a Sonogashira reaction. Once the "clickable" scaffold is in hand, it can be readily conjugated to a wide variety of molecules bearing the complementary functional group.

Bio-orthogonal ligation reactions are a subset of click chemistry that can proceed in complex biological environments without interfering with native biochemical processes. wikipedia.org Examples include the strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst, and the inverse-electron-demand Diels-Alder reaction between tetrazines and strained alkenes. wikipedia.org By incorporating the appropriate reactive handles into the this compound structure, these powerful ligation strategies can be harnessed to conjugate the molecule to biomolecules, such as proteins or nucleic acids, for applications in chemical biology and targeted drug delivery.

Attachment of Extended Aromatic Systems and Other Functional Moieties

The attachment of extended aromatic systems to the this compound core is a powerful strategy for modulating its electronic and photophysical properties. By increasing the extent of π-conjugation, it is possible to tune the absorption and emission characteristics of the molecule, making it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

One effective method for attaching extended aromatic systems is through palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, starting from halogenated derivatives of the core scaffold. For instance, coupling with pyreneboronic acid or ethynylpyrene can lead to derivatives with strong blue fluorescence. Similarly, the attachment of other polycyclic aromatic hydrocarbons (PAHs) like perylene or anthracene can be used to access a wide range of emission colors and electronic properties.

Beyond extended aromatic systems, a plethora of other functional moieties can be introduced to impart specific properties to the molecule. These include:

Redox-active groups: Ferrocene or tetrathiafulvalene (TTF) units can be attached to create electrochemically active materials.

Host moieties: Crown ethers or cyclodextrins can be incorporated to create host-guest systems for molecular recognition and sensing.

Liquid crystal mesogens: The attachment of calamitic or discotic mesogenic units can induce self-assembly into ordered liquid crystalline phases.

Biocompatible groups: Poly(ethylene glycol) (PEG) chains can be attached to improve water solubility and biocompatibility for biological applications.

The modular nature of the synthetic strategies described in this section allows for the rational design and synthesis of highly complex and functionalized this compound derivatives with precisely tailored properties for a diverse range of scientific and technological applications.

Ethynyl- and Phenyl-Substituted Analogues

The introduction of ethynyl and phenyl groups onto the core structure of this compound can be achieved through well-established cross-coupling reactions, most notably the Sonogashira and Suzuki-Miyaura reactions, respectively. These modifications are sought after to extend the π-conjugated system of the molecule, thereby influencing its optical and electronic properties, and to provide reactive handles for further functionalization.

Ethynyl-Substituted Analogues:

The synthesis of ethynyl-substituted analogues of hexaphenylbenzene (B1630442) derivatives has been successfully demonstrated, providing a strong precedent for the derivatization of this compound. A common approach involves a six-fold Sonogashira cross-coupling reaction. mdpi.com This reaction typically pairs a halogenated precursor of the core molecule with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. mdpi.com

For this compound, this would first require the synthesis of a hexahalo-functionalized derivative, for instance, Hexakis(4-methoxy-3-iodophenoxymethyl)benzene. This precursor could then be reacted with a desired terminal alkyne, such as phenylacetylene or (trimethylsilyl)acetylene, to yield the corresponding hexakis(alkynyl-substituted) derivative. The trimethylsilyl groups in the latter case can be readily removed to provide the terminal alkyne, which serves as a versatile platform for further chemical transformations. researchgate.net

A notable example in a related system is the synthesis of hexakis{4-[(4′-hydroxybiphenyl-4-yl)ethynyl]phenyl}benzene. mdpi.com In this work, hexakis(4-iodophenyl)benzene was subjected to a Sonogashira coupling with 4′-ethynyl-[1,1′-biphenyl]-4-ol to create a highly extended π-system. mdpi.com This showcases the feasibility of attaching complex ethynyl-linked substituents to a central hexaphenylbenzene core.

Phenyl-Substituted Analogues:

Similarly, the introduction of phenyl groups can be accomplished via the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples an organoboron compound (such as a boronic acid or boronic ester) with an organic halide. nih.gov To generate phenyl-substituted analogues of this compound, a hexahalo-substituted precursor would be reacted with phenylboronic acid or its derivatives. This strategy allows for the precise installation of phenyl rings, which can enhance the thermal stability and modify the solid-state packing of the parent molecule.

The properties of these derivatized molecules can be fine-tuned by the nature of the substituents on the newly introduced ethynyl or phenyl groups. For example, electron-donating or electron-withdrawing groups on the phenyl rings can alter the electronic properties of the entire molecule, impacting its fluorescence and potential for use in organic electronics.

Derivatization StrategyKey ReactionRequired Precursor for this compoundPotential Functional GroupTunable Property
EthynylationSonogashira CouplingHexahalo-substituted derivativeTerminal Alkyne, PhenylacetyleneExtended π-conjugation, Electronic Properties
PhenylationSuzuki-Miyaura CouplingHexahalo-substituted derivativePhenyl, Substituted PhenylsThermal Stability, Solid-State Packing

Incorporation into Macrocyclic and Dendritic Structures

The highly symmetric and multi-functional nature of this compound makes it an excellent candidate for use as a central building block in the construction of larger, well-defined molecular architectures such as macrocycles and dendrimers.

Macrocyclic Structures:

Macrocycles can be synthesized by linking the peripheral phenoxymethyl (B101242) arms of two or more this compound units. This can be achieved through various covalent bond-forming reactions, such as ether synthesis or click chemistry, depending on the functionality introduced onto the phenoxymethyl groups. The resulting macrocycles would possess a defined cavity, which could be explored for host-guest chemistry and molecular recognition applications. The size and shape of the cavity can be controlled by the length and flexibility of the linking units. While direct examples of macrocyclization using this compound are not prevalent in the literature, the synthesis of macrocycles from simpler phenoxymethyl-benzene derivatives establishes the chemical principles for such constructions. researchgate.net

Dendritic Structures:

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. This compound can serve as an ideal core molecule for the divergent synthesis of dendrimers. By functionalizing the terminal ends of the six phenoxymethyl arms with reactive groups, successive generations of dendritic branches can be grown outwards. For example, conversion of the terminal methoxy groups to hydroxyl or amino functionalities would provide anchor points for the attachment of dendritic wedges.

Alternatively, a convergent approach can be envisioned where pre-synthesized dendritic fragments (dendrons) are attached to a functionalized this compound core. This method offers greater control over the final structure and purity of the resulting dendrimer. The resulting dendritic structures would have a high density of functional groups at their periphery, which could be tailored for applications in catalysis, drug delivery, or light-harvesting.

The incorporation of the this compound core is expected to impart specific properties to the resulting macrocycles and dendrimers, such as rigidity and a well-defined spatial arrangement of the appended functional groups.

Supramolecular ArchitectureSynthetic StrategyRole of this compoundPotential Applications
MacrocycleLinking of multiple core unitsCentral building blockHost-guest chemistry, Molecular recognition
Dendrimer (Divergent)Growth of branches from the coreCentral coreCatalysis, Drug delivery, Light harvesting
Dendrimer (Convergent)Attachment of dendrons to the coreCentral scaffoldMaterials with tailored surface functionality

Future Research Directions and Broader Academic Impact

Exploration of Novel Supramolecular Assemblies and Functions

The structure of Hexakis(4-methoxyphenoxymethyl)benzene is inherently suited for the formation of ordered, non-covalent structures known as supramolecular assemblies. The six peripheral methoxy (B1213986) groups and the oxygen atoms of the phenoxymethyl (B101242) linkages offer potential sites for hydrogen bonding, while the aromatic rings can engage in π-π stacking interactions. Future research could focus on exploiting these features to construct intricate molecular architectures.

Potential Research Trajectories:

Host-Guest Chemistry: The molecule's C6 symmetry could be leveraged to create host molecules capable of encapsulating specific guest molecules, leading to applications in sensing, catalysis, or controlled release systems.

Self-Assembled Monolayers (SAMs): On suitable substrates, the compound could form highly ordered two-dimensional arrays. The study of these SAMs could provide insights into surface modification and the fabrication of functional interfaces.

Liquid Crystals: The rigid core and flexible peripheral groups are characteristic features of molecules that can exhibit liquid crystalline phases. Investigations into the thermotropic behavior of this compound could reveal novel mesophases with unique optical or electronic properties.

Development of Next-Generation Advanced Materials

The unique geometry and functional groups of this compound make it a promising building block for the synthesis of advanced materials with tailored properties. Its high degree of substitution offers a scaffold for creating porous networks or dendritic structures.

Prospective Material Applications:

Metal-Organic Frameworks (MOFs): Although not a traditional carboxylic acid linker, derivatives of this compound could potentially coordinate with metal ions to form novel MOFs. These materials are renowned for their high surface areas and potential applications in gas storage, separation, and catalysis.

Porous Organic Polymers: Polymerization of functionalized this compound could lead to the creation of microporous polymers with applications in carbon capture and storage or as supports for catalysts.

Dendrimers and Hyperbranched Polymers: The molecule could serve as a core for the divergent synthesis of dendrimers. These highly branched macromolecules are of interest for drug delivery, light-harvesting, and as nanoscale reactors.

Integration with Biological and Nanoscience Research

The intersection of supramolecular chemistry and biology opens avenues for the application of this compound in biomedical and nanotechnological contexts. Its well-defined structure and potential for self-assembly are key attributes for these fields.

Interdisciplinary Research Opportunities:

Nanoscience: The compound could be used as a molecular building block for the bottom-up fabrication of nanostructures with precise dimensions and functionalities. Its ability to form ordered assemblies could be harnessed to create templates for the growth of nanoparticles or nanowires.

Biological Mimicry: The symmetrical, multi-armed structure is reminiscent of certain biological molecules, such as viral capsids or protein complexes. Studying its self-assembly could provide insights into the principles governing biological organization.

Computational Design and Predictive Modeling for Structure-Property Relationships

Before embarking on extensive and potentially costly synthetic work, computational methods can provide invaluable foresight into the behavior of this compound. Molecular modeling and simulations can predict its conformational preferences, interaction energies, and potential for self-assembly, thereby guiding experimental efforts.

Key Areas for Computational Investigation:

Conformational Analysis: Determining the most stable three-dimensional structures of the molecule is crucial for understanding its properties and interactions.

Intermolecular Interactions: Quantifying the strength and nature of non-covalent interactions (e.g., hydrogen bonding, π-π stacking) will be essential for predicting how the molecules will pack in the solid state or assemble in solution.

Predictive Modeling: Simulations can be employed to forecast the properties of materials derived from this compound, such as the porosity of a hypothetical MOF or the optical properties of a self-assembled film. This predictive capability can accelerate the discovery and design of new functional materials.

Q & A

Q. Advanced Research Focus

  • Molecular docking : Simulate interactions with guest molecules (e.g., acetonitrile clathrates observed in hexakis(3,5-dimethylphenyloxy)benzene ).
  • MD simulations : Assess dynamic behavior in solution, focusing on methoxy group rotation and cavity accessibility.
  • QSPR models : Relate substituent electronegativity and size to binding constants .

How does the steric and electronic profile of 4-methoxyphenoxymethyl groups influence regioselectivity in multi-step syntheses?

Q. Advanced Mechanistic Analysis

  • Steric effects : Para-substitution minimizes steric clash, favoring linear polymerization in Sonogashira reactions .
  • Electronic effects : Methoxy groups stabilize intermediates via resonance, directing electrophilic substitution to meta positions in competing reactions.
  • Case study : In trimerization, electron-rich aryl groups accelerate cyclization but require higher temperatures (120°C vs. 80°C for electron-deficient analogs) .

What analytical workflows validate the purity of hexa-substituted benzenes for high-impact applications (e.g., optoelectronics)?

Q. Methodological Guidance

  • HPLC-MS : Detects trace isomers (e.g., pentasubstituted contaminants).
  • TGA-DSC : Confirms thermal stability (>300°C for optoelectronic use ).
  • Elemental analysis : Validates stoichiometry (C, H, O content).
  • Comparative studies : Cross-reference with databases like NIST or PubChem .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.